3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[2-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO5S2/c18-11-5-7-12(8-6-11)26(22,23)19-13-3-1-2-4-14(13)24-15-9-10-25-16(15)17(20)21/h1-10,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXZVDWVZHXFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=C(SC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminophenol to form 2-(4-chlorobenzenesulfonamido)phenol. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The nitro group in the chlorobenzenesulfonamido moiety can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the nitro group yields an amine .
Scientific Research Applications
3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The sulfonamido group may play a crucial role in binding to biological targets, while the thiophene ring contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Structural Analogues in Thiophene-2-Carboxylic Acid Family
Thiophene-2-carboxylic acid derivatives are widely studied for their bioactivity. Below is a comparative analysis of key analogues:
Key Observations :
- Anticancer Activity : Compound 16 (from ) demonstrates superior anticancer activity to doxorubicin, attributed to its pyrrolopyrimidine substituent, which enhances DNA intercalation.
- Structural Flexibility: The target compound’s sulfonamide-phenoxy group distinguishes it from benzo[b]thiophene derivatives (e.g., ), which exhibit higher planarity and altered solubility.
- Antibacterial Potential: Compound 4b () shows dual anticancer and antibacterial activity, likely due to its carbamothioyl group, which disrupts bacterial cell walls.
Sulfonamide-Containing Analogues
Sulfonamide groups are critical for enzyme inhibition. A comparison with non-thiophene sulphonamides:
Key Observations :
- HDAC Inhibition : Boronic acid derivatives () exhibit superior fungal HDAC inhibition compared to trichostatin A, suggesting sulfonamide-thiophene hybrids could be optimized for similar targets.
- Electrophilic Potential: The thiophene core in the target compound may offer redox versatility, unlike boronic acids, which rely on covalent binding .
Chlorophenyl-Substituted Analogues
Chlorophenyl groups enhance lipophilicity and target affinity:
Key Observations :
- Thermal Stability : Thiazole derivatives () exhibit higher melting points (~206°C) than thiophenes, likely due to stronger intermolecular interactions.
Biological Activity
3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Thiophene ring fused with a carboxylic acid group.
- Substituents : A phenoxy group linked to a sulfonamide moiety, which is known for enhancing biological activity.
Molecular Formula : CHClNOS
Research indicates that compounds similar to 3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : This compound may act as an inhibitor of specific enzymes involved in disease processes, such as polymerases in viral replication. For example, derivatives of thiophene-2-carboxylic acids have shown potent inhibition against the Hepatitis C Virus (HCV) NS5B polymerase .
- Anti-inflammatory Effects : The sulfonamide group is known to have anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess activity against various pathogens.
Biological Activity Data
The biological activity of 3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid can be summarized as follows:
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of HCV NS5B polymerase | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Activity against bacterial strains |
Case Studies and Research Findings
- Inhibition Studies on HCV :
- Sulfonamide Derivatives in Inflammation :
- Microbial Resistance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
